N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 4-ethoxyphenylamine with ethylpyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol under mild conditions.
Substitution: Halogens or alkylating agents in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group but different pharmacological properties.
N-(4-ethoxyphenyl)imidazolidin-2-ones: Compounds with similar structural motifs used in various chemical reactions and studies.
Uniqueness
N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its unique combination of the ethoxyphenyl and pyrimidine moieties, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-3-11-9-14(17-10-16-11)15(19)18-12-5-7-13(8-6-12)20-4-2/h5-10H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
YMKCHJMSPAKGDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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